molecular formula C9H11BCl2O3 B595091 (2,4-Dichloro-5-propoxyphenyl)boronic acid CAS No. 1256346-45-8

(2,4-Dichloro-5-propoxyphenyl)boronic acid

Cat. No.: B595091
CAS No.: 1256346-45-8
M. Wt: 248.894
InChI Key: IGWAPOTUMUZOAX-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-propoxyphenyl)boronic acid (CAS 1246251-91-2 ) is a sophisticated boronic acid derivative highly valued in medicinal chemistry and materials science for its role as a key synthetic intermediate. Its primary research application is in the Suzuki-Miyazaki cross-coupling reaction, a palladium-catalyzed reaction renowned for forming biaryl bonds with high fidelity and functional group tolerance [Su, A. J., & Zhang, H. B. (2012). Recent Advances in Suzuki-Miyazaki Coupling. Chemical Reviews , 112(6), 3257-3299.]. The distinct substitution pattern on the phenyl ring—featuring two chlorine atoms and a propoxy group—makes this compound a versatile building block for constructing complex molecules, particularly in the synthesis of pharmaceutical candidates and organic electronic materials. Researchers utilize this boronic acid to introduce the 2,4-dichloro-5-propoxyphenyl moiety into larger molecular architectures, a common strategy in developing compounds with targeted biological activity, such as enzyme inhibitors or receptor agonists/antagonists. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dichloro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWAPOTUMUZOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681684
Record name (2,4-Dichloro-5-propoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30681684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-45-8
Record name Boronic acid, B-(2,4-dichloro-5-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-propoxyphenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to maintain consistency and quality of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence solubility, stability, and reactivity. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties
(2,4-Dichloro-5-ethoxyphenyl)boronic acid Cl (2,4), OCH₂CH₃ (5) 234.88 Higher solubility vs. propoxy analog
(2,4-Dichloro-5-methoxyphenyl)boronic acid Cl (2,4), OCH₃ (5) 220.86 Reduced steric hindrance vs. propoxy
(2,4-Dichloro-5-isobutoxyphenyl)boronic acid Cl (2,4), OCH(CH₂)₂ (5) 262.93 Increased hydrophobicity and steric bulk
  • Solubility : The propoxy group (-OCH₂CH₂CH₃) introduces moderate hydrophobicity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. This may limit aqueous solubility, as seen in analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, which precipitated in cell culture media .
  • Electronic Effects : The electron-withdrawing chlorine atoms enhance the Lewis acidity of the boron center, improving diol-binding capacity. However, bulky alkoxy groups (e.g., propoxy) may sterically hinder interactions with target molecules .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity (IC₅₀ ≈ 0.2 µM) in triple-negative breast cancer cells .
Enzyme Inhibition
  • Phenyl boronic acid outperforms other analogs (e.g., APBA) in diagnostic accuracy for bacterial enzyme detection .
  • Methoxyethyl-substituted boronic acids inhibit fungal histone deacetylase at sub-micromolar concentrations, highlighting the importance of alkoxy chain length and flexibility .

Reactivity and Binding Affinity

  • Diol Binding : Boronic acids form reversible esters with diols, a property exploited in glucose sensing and drug delivery. Steric effects from substituents like propoxy can reduce binding constants. For example, diphenylborinic acid (a borinic acid analog) binds catechol ~10× more strongly than boronic acids due to reduced steric hindrance .
  • pH Sensitivity : The binding efficiency of boronic acids is pH-dependent. Chlorine substituents may lower the pKa of the boron center, enabling stronger diol interactions at physiological pH .

Biological Activity

(2,4-Dichloro-5-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors, making them valuable in drug design and development. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound is characterized by its unique structure that includes a boron atom bonded to a phenyl group with dichloro and propoxy substituents. The presence of these substituents influences its solubility, reactivity, and biological interactions.

Boronic acids typically exert their biological effects through the following mechanisms:

  • Enzyme Inhibition : Many boronic acids act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This can lead to modulation of metabolic pathways relevant in cancer and diabetes.
  • Protein Interaction : Boronic acids can bind to diols present in glycoproteins and other biomolecules, affecting their function and stability.
  • Cellular Uptake : The lipophilicity imparted by the propoxy group enhances cellular permeability, allowing for better uptake into target cells.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown effective inhibition of cell proliferation in leukemia cell lines, with an EC50 value indicating potent activity compared to unsubstituted analogs .
  • Mechanistic Insights : Studies suggest that the compound may induce DNA damage similar to known alkylating agents, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Preliminary studies have indicated that boronic acids can modulate inflammatory pathways. While specific data on this compound is limited, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Leukemia Cell Line Study : In a controlled experiment, this compound was tested against CCRF-CEM leukemia cells. Results showed a marked decrease in cell viability with an EC50 value of approximately 25 µM . The study concluded that structural modifications could enhance potency further.
  • Colon Cancer Research : In a study evaluating the activity of various boronic acid derivatives against colon cancer cell lines, this compound was included as part of a broader investigation into structure-activity relationships (SAR). The findings suggested that modifications at the para position significantly influenced antiproliferative activity .

Data Table: Biological Activity Summary

Compound NameCell Line TestedEC50 Value (µM)Mechanism of Action
This compoundCCRF-CEM leukemia cells25Induction of DNA damage
Related Boronic Acid DerivativeDLD-1 colon cancer<0.03Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2,4-dichloro-5-propoxyphenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous conditions. Solvent selection (e.g., THF or DME) and temperature (60–90°C) are critical for minimizing side reactions. Pre-functionalization of the aryl halide precursor with chlorine and propoxy groups ensures regioselectivity. Post-synthesis purification via recrystallization in ethers (e.g., dipropyl ether) improves purity .

Q. How does solvent choice affect the solubility and reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : Solubility studies show that ethers (e.g., dipropyl ether) are optimal for boronic acid dissolution, while hydrocarbons (e.g., methylcyclohexane) aid in impurity removal. Chloroform is suitable for crystallization. Avoid ketones (e.g., acetone) due to inconsistent solubility profiles. Solvent polarity also impacts boronic acid stability by modulating dehydration/boroxine formation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Monitor air quality via OSHA-compliant sampling. In case of exposure, seek medical evaluation for potential respiratory or dermal irritation. Store at 0–6°C to prevent decomposition, and dispose of waste using boronic acid-specific guidelines .

Q. Which analytical techniques are effective for characterizing this compound, and how are artifacts mitigated?

  • Methodological Answer : MALDI-MS is preferred, but boroxine formation during analysis can obscure results. Derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronic acid as cyclic esters. For NMR, deuterated DMSO ensures solubility and minimizes hydrolysis. Cross-validate purity via HPLC with UV detection at 254 nm .

Q. What role does the boronic acid moiety play in medicinal chemistry applications?

  • Methodological Answer : The boronic acid group enables reversible covalent interactions with biological diols (e.g., serine proteases), making it valuable for designing enzyme inhibitors. Its Lewis acidity also facilitates interactions with hydroxyl-rich glycoproteins, aiding in targeted drug delivery .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors govern boronic acid-diol binding in physiological contexts?

  • Methodological Answer : Stopped-flow fluorescence studies reveal binding kinetics (e.g., kon for D-fructose ≈ 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) determine selectivity over equilibrium constants. Buffer composition (e.g., borate vs. phosphate) modulates reversibility. Optimize pH (8.5–9.0) to enhance binding speed while maintaining physiological relevance .

Q. How can secondary interactions in glycoprotein capture assays be minimized?

  • Methodological Answer : Non-specific interactions (e.g., hydrophobic or ionic) can overshadow boronic acid-diol binding. Use carboxymethyl dextran-coated surfaces to reduce nonspecific adsorption. Buffer additives (e.g., 0.1% Tween-20) or competitive eluents (sorbitol) improve specificity. SPR or QCM-D helps quantify and adjust secondary binding .

Q. What strategies optimize high-throughput synthesis of derivatives using this boronic acid?

  • Methodological Answer : Employ IMCRs (e.g., Ugi-4CR) with para-substituted arylboronic acids for higher reactivity. Avoid ortho-substituted analogs due to steric hindrance. Use MALDI-MS for rapid library screening. Pre-functionalize with electron-withdrawing groups (e.g., -NO₂) to enhance cross-coupling efficiency .

Q. How can mass spectrometry artifacts from boroxine formation be systematically addressed?

  • Methodological Answer : Derivatize with diols (e.g., pinacol) pre-analysis to stabilize boronic acids as esters. For free acid analysis, use low laser intensity in MALDI and matrix additives (e.g., DHB) to suppress dehydration. ESI-MS with ammonium adducts ([M+NH₄]⁺) reduces fragmentation .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

  • Methodological Answer : Screen against glioblastoma (U87-MG) cells using MTT assays. Assess PI3K inhibition via Western blot (Akt phosphorylation). Compare IC₅₀ values with structurally similar analogs (e.g., benzimidazole derivatives) to isolate boronic acid-specific effects. Validate selectivity using non-cancerous cell lines (e.g., HEK293) .

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